molecular formula C13H9F2N5O B12173353 N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12173353
M. Wt: 289.24 g/mol
InChI Key: WELGWCPQDKFGFF-UHFFFAOYSA-N
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Description

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves the formation of the tetrazole ring followed by the introduction of the difluorophenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-difluorobenzyl chloride with sodium azide can lead to the formation of the tetrazole ring, which is then coupled with a pyridine derivative to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Formation of the Tetrazolo[1,5-a]pyridine Core

The tetrazolo[1,5-a]pyridine moiety is typically synthesized through cyclocondensation reactions involving pyridines and azide reagents. For example:

  • Halogenated pyridines (e.g., 2-bromopyridine) react with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate to form tetrazolo[1,5-a]pyridines .

  • Pyridine N-oxides can be converted to tetrazolo[1,5-a]pyridines using sulfonyl or phosphoryl azides (e.g., diphenyl phosphorazidate) under thermal conditions .

Key Reaction Conditions (adapted from tetrazolo[1,5-a]pyridine synthesis):

ReagentSolvent/ConditionsYield RangeReference
Trimethylsilyl azideTBAF hydrate, DMF, 80°C60–80%
Diphenyl phosphorazidatePyridine, heating (no solvent)70–90%

Installation of the 2,6-Difluorophenylmethyl Group

The 2,6-difluorophenylmethyl substituent is introduced through substitution reactions (e.g., alkylation or nucleophilic aromatic substitution):

  • Benzyl chloride derivatives (2,6-difluorobenzyl chloride) react with the amine group in the tetrazolo[1,5-a]pyridine-7-carboxamide via nucleophilic substitution under basic conditions .

  • Fluorination may occur via electrophilic aromatic substitution using reagents like Selectfluor™ or N-fluoropyridinium triflate, though steric hindrance at the 2 and 6 positions may require careful control .

Cyclocondensation for Tetrazole Formation

The tetrazole ring forms through stepwise condensation of azide and carbonyl groups, as exemplified in thiazolo[4,5-c]pyridazine synthesis :

  • Enol formation from carbonyl compounds.

  • Nucleophilic addition of azide to carbonyl carbon.

  • Dehydration to form the fused heterocycle.

Carboxamide Coupling

The coupling mechanism typically involves:

  • Activation of carboxylic acid to a reactive intermediate (e.g., acid chloride).

  • Nucleophilic attack by the amine group on the activated carbonyl .

Critical Reaction Parameters

ParameterImpact on ReactionOptimal Conditions (Example)
Temperature Controls reaction rate and selectivity80–150°C (cyclocondensation)
Solvent Affects solubility and reaction efficiencyDMF, acetic acid, or solvent-free
Catalyst/Reagent Facilitates intermediate formationTBAF hydrate, sodium azide

Analytical Data and Characterization

While specific data for the target compound is limited, analogous compounds are characterized through:

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and coupling efficiency.

  • Mass spectrometry (ESI-TOF) to verify molecular weight and purity.

  • Melting point analysis to assess crystallinity and stability .

Scientific Research Applications

Pharmacological Activities

Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds containing the tetrazole moiety have shown effectiveness against various strains of bacteria and fungi. In a study evaluating a series of tetrazole compounds, several derivatives demonstrated superior antimicrobial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Certain tetrazole derivatives have been reported to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), showcasing promising results with selective toxicity towards cancer cells while sparing normal cells . The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance its anticancer efficacy.

Anti-inflammatory Effects
Tetrazoles are being explored for their anti-inflammatory properties as well. Some derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha, indicating potential therapeutic roles in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Screening
A series of synthesized tetrazole derivatives were evaluated for their antimicrobial activity using the disc diffusion method. Among them, certain compounds displayed significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Evaluation
In a systematic study on anticancer activity, specific derivatives of tetrazolo[1,5-a]pyridine were tested against multiple cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced cytotoxic effects against targeted cancer cells while maintaining lower toxicity levels in normal cells .

Summary Table of Applications

Application AreaObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits cancer cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide: Another tetrazole derivative with similar structural features.

    N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide: Exhibits antimicrobial activity.

Uniqueness

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its specific combination of the tetrazole ring with the difluorophenyl and carboxamide groups, which may confer distinct biological activities and chemical properties .

Biological Activity

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

The synthesis of tetrazolo[1,5-a]pyridine derivatives, including this compound, typically involves the reaction of pyridine derivatives with azides or other nitrogen-containing reagents. The methodologies often employ conditions that promote the formation of the tetrazole ring while maintaining the integrity of the pyridine structure. For example, treatment of pyridine N-oxides with sulfonyl azides has been reported as an effective route for synthesizing these compounds .

2.1 Antiproliferative Activity

Research indicates that compounds within the tetrazolo[1,5-a]pyridine class exhibit notable antiproliferative effects against various cancer cell lines. A study evaluating similar compounds demonstrated significant activity against breast, colon, and lung cancer cell lines. The mechanism of action is believed to involve pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR), suggesting alternative targets for these compounds .

2.2 Antimicrobial Properties

Tetrazole derivatives have been investigated for their antimicrobial activity. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, with some demonstrating better efficacy than established antibiotics like ciprofloxacin and fluconazole .

2.3 Anti-inflammatory Effects

Inhibitors of p38 MAP kinase have been identified as potential therapeutic agents for autoimmune diseases due to their ability to reduce cytokine production (e.g., TNFα). Compounds in this class have shown promise in preclinical models for reducing inflammation and modulating immune responses .

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key factors affecting activity include:

  • Substituents on the Pyridine Ring : The presence and position of fluorine atoms significantly enhance biological activity due to increased lipophilicity and potential interactions with biological targets.
  • Tetrazole Ring Modifications : Variations in the tetrazole moiety can lead to changes in pharmacokinetic properties and receptor affinity.

Table 1 summarizes findings from various studies on related compounds:

Compound StructureActivity TypeTargetIC50/Other Metrics
2-(pyridine-3-yl)-7-(4-trifluoromethylphenyl)AntiproliferativeBreast Cancer CellsIC50 = 0.5 µM
Tetrazolo derivativesAntimicrobialE. coliMIC = 125 µg/mL
p38 MAPK inhibitorsAnti-inflammatoryCytokine ProductionIC50 = 32 nM

4. Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of tetrazolo[1,5-a]pyridines for anticancer properties. The lead compound exhibited a remarkable ability to inhibit cell proliferation in vitro across multiple cancer types while sparing normal cells from toxicity.

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, several derivatives were tested against common pathogens. Results indicated that modifications to the tetrazole ring enhanced antibacterial potency against resistant strains of bacteria.

Properties

Molecular Formula

C13H9F2N5O

Molecular Weight

289.24 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C13H9F2N5O/c14-10-2-1-3-11(15)9(10)7-16-13(21)8-4-5-20-12(6-8)17-18-19-20/h1-6H,7H2,(H,16,21)

InChI Key

WELGWCPQDKFGFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NN=NN3C=C2)F

Origin of Product

United States

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